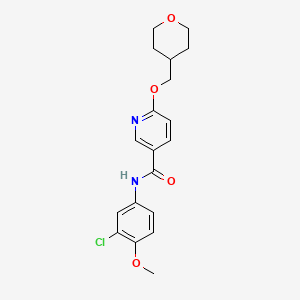

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

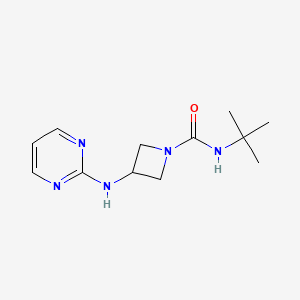

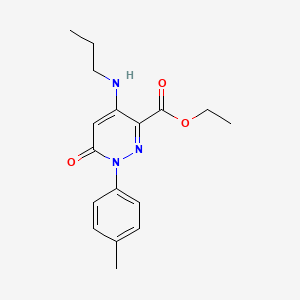

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the pyrimidine ring, a planar aromatic system, could impart rigidity to the molecule, while the other functional groups could influence its polarity and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thioether could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amine and the methoxy groups could increase its solubility in polar solvents .Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural similarities to N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their potential in treating various diseases. For instance, derivatives have shown promise as anti-inflammatory and analgesic agents, indicating their potential in the development of new therapeutic drugs (Abu‐Hashem et al., 2020). Furthermore, some compounds have been tested for antimicrobial and antifungal activities, highlighting their role in combating infectious diseases (Desai et al., 2013), (Jafar et al., 2017).

Material Science Applications

In the field of materials science, the synthesis and characterization of new aromatic polyimides incorporating amino-substituted benzamides have been explored. These compounds exhibit high thermal stability and solubility in organic solvents, making them suitable for high-performance polymers and coatings (Butt et al., 2005).

Pharmacological Applications

The pharmacological applications of these compounds are vast. They have been synthesized and screened for their anticancer activities, showing inhibitory effects on tumor cell lines. This suggests their potential in cancer therapy and the development of new anticancer drugs (Abdellatif et al., 2014). Additionally, some derivatives have been identified as dual inhibitors of CLK1 and DYRK1A kinases, which are targets for treating diseases like Alzheimer's and cancer (Loidreau et al., 2013).

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline to form N-(4-methoxyphenyl)-3,4-dimethoxybenzamide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide. The resulting compound is then reacted with ethyl cyanoacetate and ammonium acetate to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is reacted with 4-amino-2-mercapto-6-methylpyrimidine to form the target compound, N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3,4-dimethoxyaniline", "thioacetic acid", "ethyl cyanoacetate", "ammonium acetate", "4-amino-2-mercapto-6-methylpyrimidine" ], "Reaction": [ "4-methoxybenzoyl chloride + 3,4-dimethoxyaniline → N-(4-methoxyphenyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-3,4-dimethoxybenzamide + thioacetic acid → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide + ethyl cyanoacetate + ammonium acetate → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide + 4-amino-2-mercapto-6-methylpyrimidine → N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" ] } | |

CAS RN |

868228-36-8 |

Molecular Formula |

C22H22N4O6S |

Molecular Weight |

470.5 |

IUPAC Name |

N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C22H22N4O6S/c1-30-14-7-4-12(5-8-14)15(27)11-33-22-25-19(23)18(21(29)26-22)24-20(28)13-6-9-16(31-2)17(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H3,23,25,26,29) |

InChI Key |

VVJRARJDPFNJJS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)

![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)

![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)